

An In-Depth Technical Guide to Tert-butyl 3-ethenylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

Cat. No.: *B129423*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-ethenylpiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a vinyl substituent, makes it a versatile intermediate in the synthesis of complex molecular architectures. The strategic placement of the vinyl group offers a reactive handle for a variety of chemical transformations, including but not limited to, palladium-catalyzed cross-coupling reactions, Michael additions, and various cycloadditions. This guide provides a comprehensive overview of its synonyms, chemical properties, plausible synthetic routes, and safety considerations, designed to empower researchers in their drug discovery and development endeavors.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and seamless procurement. **Tert-butyl 3-ethenylpiperidine-1-carboxylate** is known by several synonyms in scientific literature and commercial catalogs.

Table 1: Synonyms and Identifiers

Identifier Type	Value
Systematic IUPAC Name	tert-butyl 3-ethenylpiperidine-1-carboxylate
CAS Number	146667-87-0[1]
Common Synonyms	1-Boc-3-vinyl-piperidine, tert-Butyl 3-vinylpiperidine-1-carboxylate, 3-VINYLPiperidine-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1,1-dimethylethyl 3-ethenyl-1-piperidinecarboxylate, tert-butyl 3-vinyl-1-piperidynecarboxylate
Molecular Formula	C12H21NO2[1]
Molecular Weight	211.30 g/mol [1]

It is crucial to note that while this compound is available from numerous chemical suppliers, it is typically listed under its chemical name or CAS number rather than a specific trade name.

Physicochemical Properties

Understanding the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring appropriate handling and storage.

Table 2: Physicochemical Data

Property	Value	Source
Appearance	Colorless to pale yellow oil or solid	Supplier Data
Boiling Point	268.886 °C at 760 mmHg	[1]
Density	1.028 g/cm ³	[1]
Flash Point	116.418 °C	[1]
Refractive Index	1.517	[2]
Vapor Pressure	0.007 mmHg at 25°C	[1]
LogP (predicted)	2.75740	[1]

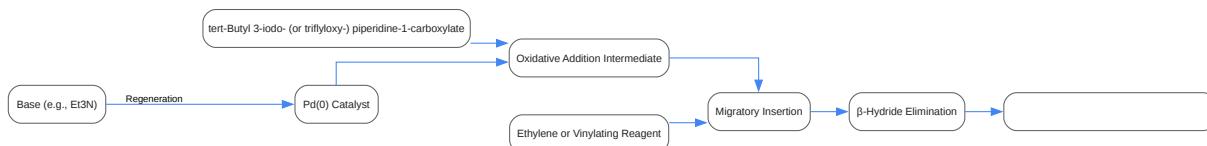
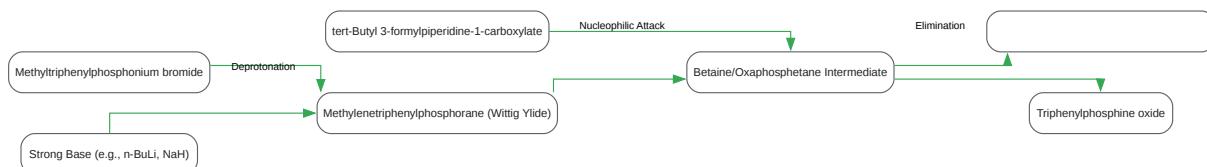
Synthesis and Mechanistic Considerations

The synthesis of **tert-butyl 3-ethenylpiperidine-1-carboxylate** can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most logical and widely applicable methods are the Wittig reaction and the Heck coupling.

Synthetic Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for the conversion of aldehydes or ketones to vinyl groups. In the context of our target molecule, this involves the reaction of tert-butyl 3-formylpiperidine-1-carboxylate with a methyldene phosphorane.

Diagram 1: Wittig Reaction Pathway



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